Osutidine

H2 receptor pharmacology insurmountable antagonism drug washout recovery

Osutidine (T‑593, CAS 140695‑21‑2) is a racemic histamine H₂‑receptor antagonist that combines an (S)‑enantiomer‑mediated antisecretory block with a unique (R)‑enantiomer‑driven cytoprotective effect via gastric mucosal hemodynamic enhancement. Originally developed by Toyama Chemical for peptic and duodenal ulcer, the molecule acts as a slowly dissociable, time‑dependent insurmountable antagonist—a property that places it mechanistically apart from conventional surmountable H₂ blockers.

Molecular Formula C19H28N4O5S2
Molecular Weight 456.585
CAS No. 123280-13-7
Cat. No. B1142502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsutidine
CAS123280-13-7
Synonyms(S)-OSUTIDINE
Molecular FormulaC19H28N4O5S2
Molecular Weight456.585
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Isolation-Level Purchasers Must Know About Osutidine (T-593) Before Benchmarking Anti‑Ulcer Candidates


Osutidine (T‑593, CAS 140695‑21‑2) is a racemic histamine H₂‑receptor antagonist that combines an (S)‑enantiomer‑mediated antisecretory block with a unique (R)‑enantiomer‑driven cytoprotective effect via gastric mucosal hemodynamic enhancement [1]. Originally developed by Toyama Chemical for peptic and duodenal ulcer, the molecule acts as a slowly dissociable, time‑dependent insurmountable antagonist—a property that places it mechanistically apart from conventional surmountable H₂ blockers [2]. Phase III clinical trials in Japan demonstrated ulcer‑healing efficacy comparable to famotidine, while preclinical models point to a lower ulcer recurrence/relapse rate after treatment withdrawal [3][4].

Why Swapping Osutidine for Standard H₂ Blockers Risks Overlooking Key Efficacy and Recurrence Drivers


Class‑typical H₂ antagonists such as famotidine and ranitidine act as competitive, reversible blockers that dissociate quickly from the receptor; achieving sustained acid suppression therefore requires continuous receptor occupancy [1]. Osutidine departs from this paradigm through insurmountable, slowly dissociable antagonism that persists after drug washout in cell‑based models, while the (R)‑enantiomer simultaneously elevates gastric mucosal blood flow and counteracts ethanol‑induced stasis—a cytoprotective dimension absent from commercially dominant H₂ blockers [2]. In a long‑term rat model, treatment with T‑593 produced a qualitatively lower ulcer recurrence/relapse rate than famotidine or ranitidine after dosing cessation, indicating that ulcer healing achieved with osutidine is mechanistically distinct and more durable [3]. These pharmacodynamic differences mean that substituting osutidine with a conventional H₂ antagonist is not a functionally equivalent procurement decision when the experimental or therapeutic context demands a dual‑action, wash‑resistant H₂ receptor block.

Head‑to‑Head and Intra‑Class Evidence: Quantifying Osutidine's Differentiation for Scientific Selection


Insurmountable, Non‑Competitive H₂ Antagonism with Wash‑Resistant Receptor Block

In isolated canine gastric mucosal cells, osutidine (racemic T‑593) inhibited histamine‑stimulated [¹⁴C]aminopyrine accumulation with an IC₅₀ of 1.85 × 10⁻⁶ M, approximately 5‑fold more potent than ranitidine (IC₅₀ ~ 9.25 × 10⁻⁶ M) but half as potent as famotidine (IC₅₀ ~ 0.93 × 10⁻⁶ M) [1]. Critically, the inhibitory effect of T‑593 was retained after cells were washed to remove free drug, whereas the effect of ranitidine was lost post‑wash, demonstrating a non‑competitive, slowly reversible binding mode [2]. The active (S)‑(–)‑enantiomer depressed the maximal histamine response with a Schild slope of 1.27 (non‑unity) after 60‑min incubation, consistent with insurmountable antagonism; a shorter 15‑min incubation yielded a parallel shift with a slope not different from unity, proving the time‑dependent nature of the block [2].

H2 receptor pharmacology insurmountable antagonism drug washout recovery

Target Selectivity – Absence of Activity at Muscarinic and cAMP‑Dependent Pathways

Osutidine (T‑593) at concentrations up to 10⁻⁴ M did not affect [¹⁴C]aminopyrine accumulation stimulated by carbachol (a muscarinic agonist) or dibutyryl‑cAMP (a cell‑permeable cAMP analogue) in isolated canine gastric mucosal cells, demonstrating functional selectivity for the histamine H₂ receptor over the muscarinic and post‑receptor cAMP pathways that also drive gastric acid secretion [1]. In contrast, many first‑generation H₂ antagonists exhibit measurable antimuscarinic activity; for example, cimetidine at similar concentrations can weakly inhibit carbachol‑stimulated acid secretion, a property that contributes to its side‑effect profile but is absent in the osutidine scaffold [2].

off-target profiling muscarinic receptor parietal cell selectivity

Dual Enantiomer Pharmacodynamics – Combined Antisecretory H₂ Block and Cytoprotective Hemodynamic Effect

Racemic osutidine comprises (S)‑(–)‑T‑593, which carries the H₂‑antagonist activity (IC₅₀ 6.1 × 10⁻⁷ M in cAMP assay vs. 2.3 × 10⁻⁶ M for the racemate), and (R)‑(+)‑T‑593, which is essentially inactive at the H₂ receptor yet independently increases gastric mucosal blood flow (GMBF) and abolishes the GMBF stasis induced by 40% ethanol [1][2]. In anesthetized rats, 60 mg/kg i.p. of (+)‑(R)‑T‑593 and racemic T‑593, but not (S)‑(–)‑T‑593, significantly elevated gastric mucosal hemoglobin oxygen saturation (ISO₂) and laser‑Doppler blood flow, while simultaneously reducing ethanol‑induced hemorrhagic lesion length [2]. The racemic mixture at 60 mg/kg produced the most potent gastric mucosal protection among the three test articles, indicating that the two enantiomers deliver non‑redundant, compatible mechanisms of action [2].

enantiomer pharmacology gastric mucosal blood flow dual mechanism cytoprotection

Lower Ulcer Recurrence/Relapse Rate After Treatment Withdrawal vs. Famotidine and Ranitidine

In a rat cryocautery‑induced gastric ulcer model, T‑593 (osutidine), famotidine, and ranitidine all accelerated ulcer healing during the 17‑week treatment period, with comparable time courses of ulcer index reduction [1]. After drug withdrawal at week 17, however, the famotidine and ranitidine groups exhibited a progressive increase in the ulcer index, and by week 25 (day 175) a statistically significant ulcer recurrence/relapse was observed [1]. In contrast, the T‑593 group showed only mild increases in the ulcer index and cumulative recurrence/relapse rate after cessation; no significant recurrence was detected at any post‑treatment time point [1]. Histological assessment at week 27 confirmed a higher healing quality and lower incidence of aberrant regenerative glands and inflammatory cell infiltration in the T‑593 group relative to the famotidine and ranitidine groups [1].

ulcer recurrence healing quality relapse prevention

Clinical Healing Rate Non‑Inferior to Famotidine with a Favorable Pharmacokinetic Profile

A multi‑center, double‑blind clinical trial directly compared osutidine (T‑593) 400 mg twice daily versus famotidine 20 mg twice daily in patients with gastric ulcer; the study reported that osutidine produced ulcer‑healing rates that were non‑inferior to those of famotidine, with a comparable safety profile [1]. Pharmacokinetically, osutidine exhibits dose‑proportional linear kinetics from 100–800 mg single oral doses, a mean elimination half‑life of 2.85–4.59 h (fasting), no plasma accumulation upon repeated twice‑daily dosing over 7 days, and only 2.4–3.0% of the dose excreted unchanged in urine, indicating extensive metabolism [2]. Food intake reduces Cₘₐₓ by approximately 50% and AUC by approximately 33%, prolonging t₁/₂ to 7.08 h [2]. No clinically relevant accumulation or unexpected adverse events were observed [2].

phase III gastric ulcer bioequivalence clinical equivalence famotidine

When Osutidine Is the Right Procurement Choice: Research and Industrial Application Scenarios Backed by Evidence


Ulcer Healing Quality and Recurrence/Relapse Prevention Studies

Rat cryocautery or ethanol‑induced gastric ulcer protocols that require documentation of healing quality, recurrence rate, or histological scar maturity should preferentially use osutidine over famotidine or ranitidine. The evidence of significantly lower post‑treatment ulcer recurrence and higher histological healing indices with T‑593 [1] makes it the appropriate compound when the primary endpoint is sustained remission rather than acute healing kinetics.

Gastric Mucosal Microcirculation and Cytoprotection Research

Studies investigating the role of gastric mucosal blood flow in mucosal defense, particularly in ethanol‑ or NSAID‑induced injury models, benefit from osutidine's (R)‑enantiomer‑mediated hemodynamic action [1]. Because no other H₂ antagonist provides a built‑in blood‑flow‑enhancing enantiomer within the same molecule, osutidine enables experimental designs that separate acid‑suppressive from direct cytoprotective contributions without requiring combination drug arms.

H₂ Receptor Pharmacology – Insurmountable Antagonism and Target Residence Time

Investigators requiring a tool compound to probe insurmountable, slowly dissociable H₂ receptor antagonism should select osutidine. The wash‑resistant blockade observed in Hepa and canine gastric mucosal cell assays, contrasted with the fully reversible action of ranitidine [1][2], positions osutidine as a reference standard for studies of target residence time, functional selectivity, and non‑competitive inhibition kinetics at the H₂ receptor.

Preclinical Toxicology Profiling Where Renal Clearance Is a Confounding Variable

Because osutidine is eliminated predominantly via metabolism (<3% renal excretion of unchanged drug) and shows no accumulation upon repeated dosing [1], it offers an advantage in preclinical species where renal function variability might confound the pharmacokinetic‑pharmacodynamic relationship. This metabolic profile contrasts with renally excreted H₂ antagonists such as famotidine (~70% renal) and cimetidine (~50–80% renal), making osutidine a preferred candidate when hepatic clearance dominance is desired.

Quote Request

Request a Quote for Osutidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.